3,4-Dichlorophenol synthesis and properties
3,4-Dichlorophenol synthesis and properties
An In-depth Technical Guide to 3,4-Dichlorophenol: Synthesis, Properties, and Applications
Introduction
3,4-Dichlorophenol (3,4-DCP) is a halogenated aromatic organic compound with the molecular formula C₆H₄Cl₂O.[1][2] It is a chlorinated derivative of phenol (B47542) and one of six isomers of dichlorophenol.[2][3] At room temperature, it exists as a white to off-white or light brown crystalline solid with a characteristic strong, phenolic odor.[1][4] This compound serves as a critical chemical intermediate, primarily in the synthesis of agrochemicals, pharmaceuticals, and dyes.[5][6] Its molecular structure, featuring a hydroxyl group and two chlorine atoms on the benzene (B151609) ring, provides reactive sites that are essential for building more complex molecules.[6]
Physical and Chemical Properties
3,4-Dichlorophenol is a solid at room temperature, typically forming needles or crystals.[4][7] While it has limited solubility in water, it is readily soluble in organic solvents such as ethanol, acetone, ethyl ether, and chloroform.[1][4][7] Its properties are crucial for determining handling, storage, and reaction conditions in various chemical processes.[5][8] The compound is stable under normal conditions but is incompatible with oxidizing agents, acid chlorides, and acid anhydrides.[1][9]
Table 1: Physical and Chemical Properties of 3,4-Dichlorophenol
| Property | Value | Source(s) |
| IUPAC Name | 3,4-Dichlorophenol | [4][7] |
| CAS Number | 95-77-2 | [4][10] |
| Molecular Formula | C₆H₄Cl₂O | [2][4] |
| Molecular Weight | 163.00 g/mol | [2][4] |
| Appearance | White to off-white/brown crystalline solid/powder | [1][4][5] |
| Melting Point | 65-68 °C (149-154 °F) | [5][11][12][13] |
| Boiling Point | 253 °C (487 °F) at 760 mmHg | [2][10][12][13] |
| Density | 1.3867 - 1.458 g/cm³ | [4][11] |
| Water Solubility | 1.56 g/L at 20 °C; Insoluble | [4][9][14] |
| pKa | 8.63 | [1][7] |
| log Kow (Octanol-Water Partition Coeff.) | 3.33 | [7] |
| Vapor Pressure | 0.01 mmHg | [7] |
| Odor | Phenolic; Odor threshold of 100 µg/L in water | [1][7][9] |
Synthesis of 3,4-Dichlorophenol
The industrial production of 3,4-Dichlorophenol is typically achieved through the electrophilic chlorination of phenol or its derivatives, with reaction conditions carefully controlled to obtain the desired 3,4-isomer.[1] Other methods involve the hydrolysis of trichlorobenzenes.[15] A common laboratory-scale synthesis involves the diazotization of 3,4-dichloroaniline (B118046) followed by hydrolysis.
Experimental Protocol: Synthesis from 3,4-Dichloroaniline
This protocol describes a laboratory-scale synthesis via the diazotization of 3,4-dichloroaniline.
Materials:
-
3,4-Dichloroaniline
-
Sulfuric acid (60% aqueous solution)
-
Sodium nitrite (B80452)
-
Water
-
Ice
Procedure:
-
Diazotization: Treat 3,4-dichloroaniline with a 60% aqueous sulfuric acid solution. Cool the mixture in an ice bath and slowly add an aqueous solution of sodium nitrite to form the diazonium salt. Maintain the temperature below 5 °C throughout the addition.
-
Filtration: After the diazotization is complete, inorganic crystals may form. Remove these by filtration while keeping the solution cold.
-
Hydrolysis: Gently warm the filtrate. The diazonium salt will hydrolyze, releasing nitrogen gas and forming 3,4-dichlorophenol. The reaction should be controlled to prevent excessive foaming.
-
Isolation and Purification: After the evolution of nitrogen ceases, cool the reaction mixture. The crude 3,4-dichlorophenol may precipitate or can be extracted using a suitable organic solvent (e.g., diethyl ether). The product can be further purified by distillation under reduced pressure (boiling point 118-122 °C at 10 mmHg) or by recrystallization from a solvent mixture like benzene-petroleum ether.[7][16] A reported yield for this method is approximately 80.5%.[16]
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of 3,4-Dichlorophenol involves several key stages, from the initial reaction to the final characterization of the pure compound.
Caption: A logical workflow for the synthesis and purification of 3,4-Dichlorophenol.
Key Applications
3,4-Dichlorophenol is a versatile building block in the chemical industry.[1] Its primary applications are in the production of agrochemicals and pharmaceuticals.
-
Agrochemicals: It is a crucial precursor in the manufacturing of herbicides and pesticides.[1][5] For instance, it is an intermediate in the synthesis of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[3][17]
-
Pharmaceuticals: The compound is used in the synthesis of various active pharmaceutical ingredients (APIs).[6] It has been utilized in the preparation of (Z)-5-arylmethylidene rhodanines, which exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), and in making compounds for the treatment of inflammatory pain.[9]
-
Other Uses: It also serves as an intermediate in the production of dyes and other specialty chemicals.[5][6]
Environmental Fate and Toxicology
3,4-Dichlorophenol is considered moderately toxic upon ingestion, inhalation, or dermal contact.[1] Exposure can cause irritation to the skin, eyes, and respiratory tract.[14] Prolonged or significant exposure may lead to more severe health effects, including potential damage to the liver and kidneys.[1][14] The U.S. Environmental Protection Agency (EPA) has listed it as a possible carcinogen.[1]
In the environment, 3,4-Dichlorophenol shows low mobility in soil.[1] Its degradation can occur through microbial action. Aerobic biodegradation typically involves hydroxylation to form chlorocatechols, which is followed by aromatic ring cleavage.[10] Under anaerobic conditions, reductive dechlorination is a key initial step in its biotransformation.[10] The compound may also undergo direct photolysis by sunlight.[1]
Aerobic Biodegradation Pathway
The aerobic degradation of 3,4-Dichlorophenol by microorganisms is a key process in its environmental breakdown. This pathway transforms the toxic phenol into intermediates that can enter central metabolic pathways.
Caption: Key steps in the aerobic microbial degradation of 3,4-Dichlorophenol.
References
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- 6. nbinno.com [nbinno.com]
- 7. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 3,4-Dichlorophenol | 95-77-2 [chemicalbook.com]
- 10. 3,4-Dichlorophenol | High-Purity Research Reagent [benchchem.com]
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- 13. accustandard.com [accustandard.com]
- 14. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. US2816090A - Process for preparing phenol-dichlorophenol-formaldehyde resins - Google Patents [patents.google.com]
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